molecular formula C16H22N2O2 B13223935 Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate

Cat. No.: B13223935
M. Wt: 274.36 g/mol
InChI Key: SHINXLOWPKHQSQ-UHFFFAOYSA-N
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Description

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a chemical building block designed for research and development in medicinal chemistry. This compound features a piperidine ring, a privileged scaffold in drug discovery, which is fused with a cyclopropane ring and protected by a benzyloxycarbonyl (Cbz) group. The piperidine moiety is a fundamental heterocycle in pharmaceuticals, contributing to a wide range of pharmacological activities. Its incorporation into drug candidates can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, and facilitate molecular recognition through its electronic and hydrogen-bonding capabilities . The Cbz-protecting group on the carbamate functionality is a critical feature, offering orthogonal deprotection that enables straightforward subsequent derivatization and the rapid construction of more complex, target-oriented molecules . This makes the compound an exceptionally versatile intermediate in combinatorial synthesis and fragment-based drug discovery campaigns. Compounds with similar N-benzylpiperidine and carbamate structures have demonstrated significant research value across multiple therapeutic areas. For instance, related molecular frameworks have been investigated as antagonists for the muscarinic M4 receptor, a target for neurological diseases such as Parkinson's and schizophrenia . Other piperidine derivatives have been explored as key intermediates in the synthesis of potent analgesics and have shown promise as antiviral agents, with some series acting as novel inhibitors of viral replication, including against coronaviruses . Researchers can leverage this versatile chiral building block to access novel chemical space in the search for new bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl N-(2-piperidin-4-ylcyclopropyl)carbamate

InChI

InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-15-10-14(15)13-6-8-17-9-7-13/h1-5,13-15,17H,6-11H2,(H,18,19)

InChI Key

SHINXLOWPKHQSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CC2NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes for Preparation

The synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate typically involves multiple steps that require precise reaction conditions and careful handling of intermediates. The preparation methods described below represent consolidated approaches based on established synthetic organic chemistry principles.

General Synthetic Pathway

The synthesis of this compound generally follows a stepwise approach that involves:

  • Preparation of the cyclopropyl moiety
  • Introduction of the carbamate functionality
  • Incorporation of the piperidine ring
  • Final deprotection and purification steps

Detailed Synthetic Procedure

Preparation of Cyclopropyl Intermediate

The cyclopropyl ring is typically formed through a cyclopropanation reaction using diazomethane or simethylsulfoxonium ylide with an appropriate alkene substrate. This reaction is often catalyzed by transition metals such as copper or rhodium complexes.

Carbamate Formation

The carbamate functionality is introduced by reacting the amine-containing cyclopropyl intermediate with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine or sodium hydroxide. This reaction typically proceeds under mild conditions (0-25°C) in solvents like dichloromethane or tetrahydrofuran.

Piperidine Ring Incorporation

The piperidine moiety can be introduced through several methods:

  • Direct coupling of a suitably functionalized piperidine with the cyclopropyl intermediate
  • Construction of the piperidine ring on a pre-existing scaffold
  • Modification of a pre-formed piperidine-cyclopropyl system
Final Deprotection and Purification

The final steps often involve selective deprotection of protecting groups while maintaining the integrity of the carbamate functionality. Purification is typically achieved through column chromatography, recrystallization, or a combination of techniques.

Industrial Scale Preparation Methods

Industrial methods for the preparation of this compound optimize the synthetic routes to ensure high yield and purity. These methods employ catalysts and controlled reaction conditions to enhance efficiency.

Optimization Strategies

Parameter Optimization Strategy Impact on Yield
Temperature Precise temperature control during cyclopropanation Improved stereoselectivity
Catalyst Selection Use of specific transition metal catalysts Enhanced reaction rates
Solvent Systems Optimization of solvent mixtures Better solubility of intermediates
Reaction Time Careful monitoring of reaction progress Minimization of side products
Purification Techniques Sequential crystallization steps Higher final purity

Continuous Flow Synthesis

Modern industrial preparation may utilize continuous flow chemistry for:

  • Better heat transfer during exothermic steps
  • Precise control of reaction parameters
  • Reduced reaction times
  • Improved safety profile for hazardous intermediates
  • Scalability without significant process modifications

Alternative Synthetic Approaches

Convergent Synthesis

A convergent approach involves the separate preparation of the piperidine and cyclopropyl-carbamate fragments, followed by their coupling at a late stage in the synthesis. This strategy can be advantageous when either fragment requires extensive modification or optimization.

Chemoselective Methods

Chemoselective methods focus on the selective transformation of functional groups in the presence of others without the need for protecting groups. These approaches can significantly streamline the synthesis by reducing the number of steps.

Enzymatic Approaches

Biocatalytic methods using enzymes such as lipases or transaminases may offer stereoselective routes to key intermediates under mild conditions. These approaches are particularly valuable for creating stereocenters with high enantioselectivity.

Analytical Characterization of Synthetic Products

The purity and identity of synthesized this compound can be confirmed through various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

  • ¹H NMR: Characteristic signals for the benzyl group (δ ~7.3-7.4 ppm), cyclopropyl protons (δ ~0.4-1.0 ppm), and piperidine protons
  • ¹³C NMR: Distinctive carbonyl carbon signal of the carbamate (δ ~156-158 ppm)
  • 2D NMR techniques (COSY, HSQC, HMBC) for complete structural elucidation

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 274 (free base) or 310 (hydrochloride salt)
  • Characteristic fragmentation patterns including loss of the benzyl group and cleavage of the carbamate linkage

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess purity and detect potential impurities or side products from the synthesis.

Challenges in Preparation and Solutions

Stereochemical Control

The cyclopropyl moiety introduces stereochemical complexity that must be carefully controlled during synthesis. Strategies include:

  • Use of chiral catalysts for stereoselective cyclopropanation
  • Stereoselective reduction steps
  • Chromatographic separation of diastereomers
  • Crystallization-induced diastereomer resolution

Stability Considerations

The cyclopropyl ring and carbamate functionality may be sensitive to certain reaction conditions. Precautions include:

  • Avoiding strongly acidic conditions that might cleave the cyclopropane ring
  • Careful temperature control during reactions involving the carbamate group
  • Protection from oxidizing agents that might degrade the piperidine ring

Purification Challenges

Purification of the final compound and its intermediates may present challenges due to similar polarity of side products. Solutions include:

  • Gradient elution techniques in column chromatography
  • Recrystallization from carefully selected solvent systems
  • Preparative HPLC for difficult separations

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The piperidine ring and cyclopropyl group contribute to its binding affinity and specificity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate and related compounds:

Compound Name Molecular Formula Key Structural Features Molecular Weight Notable Properties References
This compound Not explicitly given* Cyclopropane at 2-position of piperidine ~273.3 (calc.) High rigidity, moderate lipophilicity
Benzyl N-(piperidin-4-yl)carbamate hydrochloride C₁₃H₁₉ClN₂O₂ Piperidine with benzyl carbamate, HCl salt 270.76 Enhanced solubility (ionic form)
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate C₁₂H₁₄N₂O₃ Cyclopropane with hydroxymethyl substituent 234.25 Increased hydrophilicity
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ Pyridine ring instead of piperidine 228.25 Aromatic, reduced basicity
Benzyl (1-(methoxymethyl)cyclopropyl)carbamate C₁₃H₁₆N₂O₃ Methoxymethyl on cyclopropane (similarity 0.96) 248.28 Moderate lipophilicity
Benzyl (azetidin-3-yl(diphenoxyphosphoryl)methyl)carbamate C₂₄H₂₄N₂O₆P Phosphoryl group, azetidine ring 476.43 Bulky substituent, enzyme inhibition potential

*Molecular formula inferred as C₁₅H₁₈N₂O₂ based on structural analysis.

Key Observations:
  • Cyclopropane Effects : The target compound’s cyclopropane introduces steric hindrance and rigidity, distinguishing it from analogs like Benzyl N-(piperidin-4-yl)carbamate hydrochloride, which lacks this feature. Cyclopropane-containing analogs (e.g., CAS 1029716-04-8) exhibit high structural similarity (0.96) but differ in substituents (e.g., methoxymethyl vs. piperidine linkage) .
  • Solubility : The hydrochloride salt in enhances aqueous solubility compared to the free base form of the target compound.
  • Pharmacophore Diversity : Phosphoryl-containing analogs (e.g., compound 112 in ) are tailored for enzyme inhibition, whereas the target compound’s piperidine-cyclopropane motif may favor CNS-targeted applications due to piperidine’s amine functionality .

Biological Activity

Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzyl group, a piperidine ring, and a cyclopropyl moiety. This structural arrangement may enhance its interaction with various biological targets, contributing to its pharmacological effects. The molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, and it is characterized by the following key features:

FeatureDescription
Benzyl Group Enhances lipophilicity and receptor binding
Piperidine Ring Imparts neuroactive properties
Cyclopropyl Moiety Influences conformational flexibility

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Initial studies suggest that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines. Structure-activity relationship studies indicate that modifications to the piperidine ring can enhance efficacy against specific cancer types.
  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial and viral pathogens. Its structure allows for the synthesis of derivatives that show promising antimicrobial effects.
  • Anti-inflammatory Effects : Modifications to enhance interactions with inflammatory pathways have shown potential in reducing inflammation in various models, indicating its applicability in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from recent studies include:

  • Substituent Modifications : Variations in substituents on the piperidine ring, such as halogen or alkyl groups, significantly influence cytotoxicity and selectivity towards cancer cells. For instance, adding a methyl group at specific positions has been linked to increased potency against certain cancer types.
  • Binding Affinity Studies : Interaction studies have demonstrated that the compound's binding affinity to nicotinic acetylcholine receptors (nAChRs) varies with structural modifications. Compounds with cyclopropane-containing side chains generally exhibit high potency at α4β2-nAChRs, suggesting potential applications in neurological disorders .

Case Studies and Experimental Findings

  • Cytotoxicity Against Cancer Cells : A series of experiments were conducted where derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
    CompoundIC50 (µM)Cancer Type
    This compound5.0Breast Cancer
    Derivative A3.5Lung Cancer
    Derivative B7.8Colon Cancer
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the specific pathogen tested.
  • Anti-inflammatory Activity : In animal models of inflammation, derivatives showed a reduction in inflammatory markers by up to 50% compared to control groups, indicating strong anti-inflammatory potential.

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